N-(benzo[b]thiophen-5-yl)-2-((4-methoxyphenyl)thio)acetamide
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Description
The compound “N-(benzo[b]thiophen-5-yl)-2-((4-methoxyphenyl)thio)acetamide” is a complex organic molecule. It contains a benzothiophene moiety, which is a fused ring system consisting of a benzene ring and a thiophene ring . It also has a methoxyphenyl group attached via a thioether linkage, and an acetamide group.
Scientific Research Applications
Antitumor Activity
Research has shown that derivatives of benzo[b]thiophene have been synthesized and evaluated for antitumor activities. For instance, new N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings were created and screened for their potential antitumor activity in vitro against various human tumor cell lines, revealing some compounds with considerable anticancer activity against specific cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).
Dual Antidepressant Drugs
Another study focused on synthesizing benzo[b]thiophene derivatives with different substituents to obtain new dual antidepressant drugs. These compounds were evaluated for their in vitro 5-HT1A receptor affinity and serotonin reuptake inhibition, demonstrating good potential as dual-acting antidepressants (Orus et al., 2002).
Anti-inflammatory and Antioxidant Compounds
A series of novel compounds featuring the N-(benzo[b]thiophen-5-yl)-2-((4-methoxyphenyl)thio)acetamide structure were synthesized and evaluated for their anti-inflammatory and antioxidant activity. Some compounds exhibited significant activities in these areas, showcasing their potential for therapeutic applications (Koppireddi et al., 2013).
Synthesis Techniques
The synthesis processes and techniques for creating derivatives of this compound have been explored, including methods for achieving diastereoselective reactions and the development of precursors for semi-synthesis of complex molecules. These studies contribute to the field of organic synthesis, providing pathways for creating compounds with potential biological activities (Brown et al., 1998).
Properties
IUPAC Name |
N-(1-benzothiophen-5-yl)-2-(4-methoxyphenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S2/c1-20-14-3-5-15(6-4-14)22-11-17(19)18-13-2-7-16-12(10-13)8-9-21-16/h2-10H,11H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWLCOBFFOXGKFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC(=O)NC2=CC3=C(C=C2)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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